2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Beschreibung

IUPAC Nomenclature and Systematic Identification

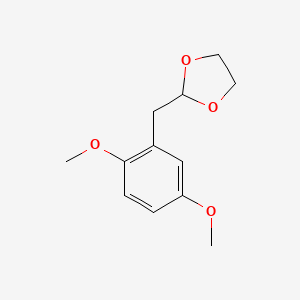

The systematic naming of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene follows IUPAC guidelines to describe its molecular architecture precisely. The compound’s IUPAC name is 2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane . This nomenclature reflects:

- A 1,3-dioxolane ring (a five-membered cyclic acetal with oxygen atoms at positions 1 and 3).

- A 2,5-dimethoxyphenyl group (a benzene ring with methoxy (-OCH₃) substituents at positions 2 and 5).

- A methylene bridge (-CH₂-) connecting the dioxolane ring to the benzene core at position 4 of the dioxolane.

The compound’s systematic identifiers are summarized in Table 1:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 898759-24-5 | |

| Molecular Formula | C₁₂H₁₆O₄ | |

| Molecular Weight | 224.25 g/mol | |

| SMILES Notation | COC1=CC(=C(C=C1)OC)CC2OCCO2 | |

| InChI Key | GBEFCBOEGMNXCV-UHFFFAOYSA-N |

The SMILES string delineates the connectivity: two methoxy groups on the benzene ring (positions 1 and 4), a methylene-linked dioxolane substituent, and the acetal oxygen atoms.

Crystallographic Analysis and Stereochemical Considerations

While direct crystallographic data for this compound remains limited in the literature, structural analogs provide insights into its conformational preferences. The dioxolane ring typically adopts an envelope conformation , with one oxygen atom out-of-plane to minimize steric strain. The methoxy groups on the benzene ring occupy para positions (1,4), creating a symmetrical substitution pattern that reduces torsional strain.

Key stereochemical features include:

- Free rotation around the methylene bridge (-CH₂-), allowing flexibility between the aromatic and acetal moieties.

- Planar geometry of the benzene ring, stabilized by resonance delocalization.

- Non-coplanar orientation of the dioxolane ring relative to the benzene core due to steric interactions between the acetal oxygen and methoxy groups.

Comparative analysis with 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene (CAS 898759-27-8) reveals that positional isomerism (1,4 vs. 1,2 methoxy substitution) alters electronic distribution but preserves the acetal’s conformational flexibility.

Comparative Structural Relationship to Vanillin Acetal Derivatives

This compound shares structural motifs with vanillin acetal derivatives but exhibits distinct functionalization (Table 2).

| Feature | This compound | Vanillin Propylene Glycol Acetal (CAS 68527-74-2) |

|---|---|---|

| Aromatic Substitution | 1,4-Dimethoxy | 2-Methoxy-4-hydroxy (vanillyl core) |

| Acetal Type | 1,3-Dioxolane | 4-Methyl-1,3-dioxolane |

| Key Functional Groups | Two methoxy groups, acetal | One methoxy, one hydroxyl, acetal |

The absence of a phenolic hydroxyl group in this compound reduces its polarity compared to vanillin acetals, impacting solubility and reactivity. For example, the electron-donating methoxy groups enhance the benzene ring’s nucleophilicity, while the acetal group provides hydrolysis-prone sites under acidic conditions.

Structurally, replacing vanillin’s hydroxyl group with a second methoxy eliminates hydrogen-bonding capacity, making the compound more lipophilic. This modification is significant in applications requiring enhanced membrane permeability or reduced metabolic oxidation.

Eigenschaften

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFCBOEGMNXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645871 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-24-5 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethoxybenzene and 1,3-dioxolane.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of diols or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the formation of more complex organic molecules, facilitating the development of new chemical entities. Its ability to participate in various chemical reactions makes it valuable for synthetic chemists.

Pharmacological Investigations

Research has indicated potential pharmacological properties of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, including:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects, suggesting that this compound may also possess such properties.

- Antioxidant Properties : The presence of methoxy groups is often associated with antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Material Science

In material science, the compound is explored for its role in developing new materials. Its unique structure allows for modifications that can enhance material properties, making it suitable for applications in coatings and polymers.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Pharmacological Study | Evaluating anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Synthesis Research | Development of synthetic routes | Established efficient methods for synthesizing related compounds using this compound as an intermediate. |

| Material Development | Investigation of polymer composites | Showed improved mechanical properties when incorporated into polymer matrices. |

Wirkmechanismus

The mechanism by which 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene exerts its effects depends on its application. In catalytic processes, it may act as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences among selected 1,4-dimethoxybenzene derivatives:

Key Observations :

- The dioxolane substituent increases oxygen content and polarity compared to tert-butyl or benzyl groups.

- The tert-butyl analog is naturally occurring in Consolida species but at low concentrations (0.02% in studied samples) .

Oxidation Behavior

- 2-Benzyl-1,4-dimethoxybenzene Derivatives: Oxidation with ceric ammonium nitrate (CAN) yields quinones and diquinones. The product ratio (quinone/diquinone) depends on the addition mode of CAN ("traditional" vs. "inverse"), highlighting substituent-dependent reaction control .

- Hydrolysis of the dioxolane could release a ketone, enabling further transformations.

Stability

- The dioxolane group is susceptible to acid-catalyzed hydrolysis, whereas tert-butyl and benzyl substituents are more stable under acidic conditions. This difference impacts storage and handling requirements.

Physicochemical Properties

| Property | 2-(Dioxolanylmethyl) Derivative | 2-tert-Butyl Derivative | 2-Benzyl Derivative |

|---|---|---|---|

| Molecular Weight | 224.25 g/mol | 194.27 g/mol | 228.29 g/mol |

| Polarity | High (due to dioxolane oxygen) | Low (hydrophobic tert-butyl) | Moderate (aromatic benzyl) |

| Solubility | Likely higher in polar solvents | Low in polar solvents | Moderate in organic solvents |

Notes:

- The tert-butyl derivative’s hydrophobicity limits its solubility in aqueous systems, whereas the dioxolane analog may exhibit better miscibility in alcohols or acetone .

Biologische Aktivität

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is an organic compound characterized by a dioxolane ring attached to a dimethoxy-substituted benzene. Its structural features suggest potential biological activities, particularly due to its relationship with other pharmacologically active compounds, such as doxofylline. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molar mass of 224.25 g/mol. The compound features a 1,3-dioxolane ring that enhances its reactivity and solubility compared to similar compounds lacking this structure.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 224.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 898759-24-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives. A related study synthesized several dioxolanes and evaluated their antibacterial and antifungal activities against common pathogens. The findings indicated that many dioxolane derivatives exhibited significant activity against Staphylococcus aureus, Candida albicans, and other bacteria .

Table 2: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacteria/Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | 500 µg/mL |

| Compound C | P. aeruginosa | 750 µg/mL |

| Compound D | E. faecalis | 625 µg/mL |

The studies suggest that the presence of methoxy groups and the dioxolane ring in these compounds contributes to their enhanced biological activity .

Case Studies

A case study involving a series of synthesized dioxolanes demonstrated their effectiveness against bacterial strains associated with respiratory infections. The study reported that certain derivatives showed promising results in vitro, with some achieving MIC values comparable to established antibiotics . This indicates the potential for further development of these compounds into therapeutic agents.

Q & A

Q. What are the common synthetic routes for 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, and how can regioselectivity be controlled during its preparation?

- Methodological Answer : A key route involves bromoalkylation of 1,4-dimethoxybenzene using n-butyllithium in tetrahydrofuran (THF) with dibromoalkanes (e.g., 1,10-dibromodecane) to introduce the dioxolane-methyl group. Regioselectivity is influenced by the steric and electronic effects of substituents. For example, bulky bases like triethylamine may favor substitution at less hindered positions . Subsequent cyclization with diols (e.g., ethylene glycol) under acid catalysis forms the dioxolane ring. Monitoring via TLC and optimizing reaction time (12-24 hrs) are critical to minimize byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine GC-MS (electron ionization at 70 eV) for volatile impurity detection and <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3 or DMSO-d6) for structural confirmation. Use 1,4-dimethoxybenzene as an internal standard in quantitative NMR (qNMR) with a relaxation delay (D1) ≥40 seconds to ensure accurate integration . For crystallinity assessment, perform X-ray diffraction if single crystals are obtainable (methods from similar aryl ethers in ).

Q. What analytical techniques are suitable for characterizing the electronic effects of the dioxolane and methoxy groups?

- Methodological Answer : UV-Vis spectroscopy (in methanol or acetonitrile) can probe π→π* transitions influenced by electron-donating methoxy groups. Cyclic voltammetry (0.1 M TBAPF6 in CH3CN) reveals oxidation potentials linked to the aryl ether’s electron-rich nature. Compare with analogs like 1,4-dimethoxybenzene (oxidation ~1.2 V vs. Ag/AgCl) to quantify substituent effects .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields when scaling up reactions for this compound?

- Methodological Answer : Yield discrepancies often arise from inconsistent activation of 1,4-dimethoxybenzene. Use rigorous inert atmosphere control (Ar/N2) and standardized reagent drying (e.g., THF over Na/benzophenone). For reproducibility, document reaction parameters (e.g., n-BuLi titration, temperature gradients) and employ design-of-experiment (DoE) models to optimize conditions. Pilot-scale trials (0.5–1.0 mmol) with in-line IR monitoring can identify critical intermediates .

Q. What strategies improve the separation of regioisomers during the synthesis of derivatives?

- Methodological Answer : Isomeric byproducts (e.g., 1,2- vs. 1,4-substitution) can be resolved via high-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O gradient). Alternatively, functionalize the dioxolane with polar groups (e.g., -OH via acidic hydrolysis) to enhance chromatographic separation on silica gel. For pillararene-based systems, exploit host-guest interactions with cyclodextrins for selective crystallization .

Q. How does the dioxolane moiety influence the compound’s reactivity in supramolecular or coordination chemistry?

- Methodological Answer : The dioxolane’s oxygen atoms act as weak Lewis bases, enabling coordination to metals (e.g., Mo, Fe) in catalytic systems. For example, in molybdenum-quinonoid complexes, the dioxolane stabilizes π-bound intermediates during O2 reduction. Study these interactions via X-ray absorption spectroscopy (XAS) or DFT calculations (B3LYP/6-31G*) to map electronic perturbations .

Q. What methodologies are recommended for assessing the environmental or toxicological profile of this compound?

- Methodological Answer : Leverage EPA DSSTox databases to predict biodegradation pathways and ecotoxicity using QSAR models . For experimental validation, conduct Daphnia magna acute toxicity assays (OECD 202) and soil microbial degradation studies (ISO 11266). Monitor metabolites via LC-HRMS, focusing on dioxolane ring-opening products, which may resemble 1,4-dioxane derivatives .

Q. How can researchers design bioactivity studies for this compound, given structural similarities to known bioactive analogs?

- Methodological Answer : Use 1,4-dimethoxybenzene as a positive control in kairomone-based insect attraction assays (e.g., Diabrotica speciosa), applying randomized block designs with acetone-blank controls . For antimicrobial screening, employ microbroth dilution (CLSI M07-A10) against Gram-positive bacteria (e.g., S. aureus), noting enhanced activity from the dioxolane’s hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.